REACTION_CXSMILES
|
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[O:9]=[C:10]([C:14]1[O:15][CH:16]=[CH:17][CH:18]=1)[CH2:11][C:12]#[N:13]>>[CH3:6][N:4]([CH:3]=[C:11]([C:10](=[O:9])[C:14]1[O:15][CH:16]=[CH:17][CH:18]=1)[C:12]#[N:13])[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
solid
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(CC#N)C=1OC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
This exothermic reaction
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Type
|
CUSTOM
|
Details
|
produced yellow crystals
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Type
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CUSTOM
|
Details
|
After one hour the volatiles were removed under reduced pressure
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Duration
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1 h
|
Type
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DISSOLUTION
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Details
|
the residue was dissolved in methylene chloride
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Type
|
TEMPERATURE
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Details
|
The eluate was refluxed with the gradual addition of hexane to the point of turbidity
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Type
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TEMPERATURE
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Details
|
Cooling
|
Type
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FILTRATION
|
Details
|
filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C=C(C#N)C(C=1OC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |